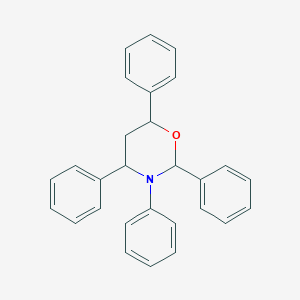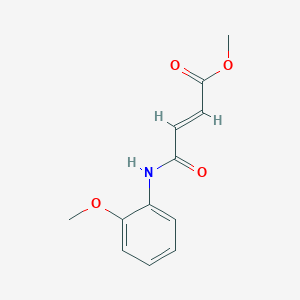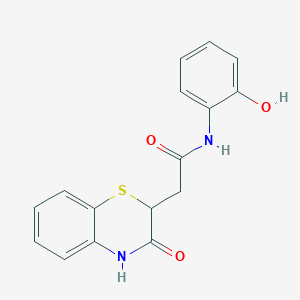
2,3,4,6-Tetraphenyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetraphenyl-1,3-oxazinane, also known as TPO, is a chemical compound that has been widely used in scientific research. TPO is a fluorescent dye that is used to label proteins, lipids, and other biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells.
Mécanisme D'action
2,3,4,6-Tetraphenyl-1,3-oxazinane is a fluorescent dye that binds to biomolecules through electrostatic and hydrophobic interactions. 2,3,4,6-Tetraphenyl-1,3-oxazinane is highly fluorescent in its excited state and emits light in the green to yellow range upon excitation with blue light. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies.
Biochemical and Physiological Effects
2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal biochemical and physiological effects on living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to be non-toxic and non-cytotoxic to living cells at concentrations used in imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been shown to be non-genotoxic and non-mutagenic in in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can label a wide range of biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane is also relatively easy to synthesize and has a high yield.
However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments. 2,3,4,6-Tetraphenyl-1,3-oxazinane has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane also has a relatively short excitation wavelength, which can limit its use in some imaging systems.
Orientations Futures
There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research. One direction is to develop new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives with improved quantum yields and excitation wavelengths. Another direction is to use 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other fluorescent dyes to label multiple biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane can also be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about the localization and dynamics of biomolecules in living cells and organisms.
Conclusion
In conclusion, 2,3,4,6-Tetraphenyl-1,3-oxazinane is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments, including its relatively low quantum yield and short excitation wavelength. There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research, including the development of new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives and the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other imaging techniques.
Méthodes De Synthèse
2,3,4,6-Tetraphenyl-1,3-oxazinane can be synthesized by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylenediamine. The reaction produces 2,3,4,6-Tetraphenyl-1,3-oxazinane as a yellow solid with a high yield. The synthesis method of 2,3,4,6-Tetraphenyl-1,3-oxazinane is relatively simple and has been well established in the literature.
Applications De Recherche Scientifique
2,3,4,6-Tetraphenyl-1,3-oxazinane has been widely used in scientific research as a fluorescent dye to label biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been used in in vivo imaging studies to visualize the distribution and dynamics of biomolecules in living animals.
Propriétés
Formule moléculaire |
C28H25NO |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2,3,4,6-tetraphenyl-1,3-oxazinane |
InChI |
InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
Clé InChI |
HEZOFEVKWQYVSB-UHFFFAOYSA-N |
SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)